An In-Depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl: A Heterobifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG4-propargyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful therapeutic modality for a wide range of diseases.[1][2] This linker is characterized by its precise length, the inclusion of a sulfone group to enhance polarity and solubility, and a terminal propargyl group for efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] The hydrophilic PEG spacer improves the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][4]
Core Compound Data: m-PEG3-Sulfone-PEG4-propargyl
A summary of the key quantitative data for m-PEG3-Sulfone-PEG4-propargyl is presented below.
| Property | Value | Reference |
| CAS Number | 2055041-02-4 | [5] |
| Molecular Formula | C18H34O9S | [5][6] |
| Molecular Weight | 426.5 g/mol | [6] |
| Purity | ≥98% | [6] |
| Appearance | To be determined (likely a solid or oil) | |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |
Experimental Protocols
The terminal propargyl group of m-PEG3-Sulfone-PEG4-propargyl allows for its conjugation to an azide-containing molecule, such as a warhead for a target protein or an E3 ligase ligand, through a CuAAC reaction. Below is a representative protocol for such a conjugation.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of m-PEG3-Sulfone-PEG4-propargyl to an azide-functionalized molecule (e.g., an azide-modified E3 ligase ligand).
Materials:
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m-PEG3-Sulfone-PEG4-propargyl
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Azide-functionalized molecule of interest
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
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Solvent (e.g., a mixture of t-butanol and water, or DMSO)
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Nitrogen or Argon gas
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Reaction vessel
Procedure:
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Reagent Preparation:
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Prepare a 100 mM stock solution of CuSO4 in deionized water.
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Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
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Prepare a 10-100 mM stock solution of the TBTA ligand in a compatible organic solvent like DMSO.
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Dissolve m-PEG3-Sulfone-PEG4-propargyl and the azide-functionalized molecule in the chosen reaction solvent.
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Reaction Setup:
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In a reaction vessel, combine the m-PEG3-Sulfone-PEG4-propargyl solution (1 equivalent) and the azide-functionalized molecule solution (1.1-1.5 equivalents).
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Add the reaction solvent to achieve the desired final concentration.
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If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).
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Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[7]
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Reaction Initiation and Incubation:
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Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents).
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Immediately add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[7]
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Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
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Purification:
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Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired PROTAC conjugate.
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PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using m-PEG3-Sulfone-PEG4-propargyl typically involves a modular approach where the linker is conjugated to the target protein ligand and the E3 ligase ligand in a stepwise fashion. The use of click chemistry provides a highly efficient and reliable method for the final ligation step.
Once synthesized, the PROTAC molecule acts as a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Representative Application: Targeting BRD4 for Degradation
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. A PROTAC designed to degrade BRD4 could be synthesized using m-PEG3-Sulfone-PEG4-propargyl to link a BRD4 inhibitor (e.g., a derivative of JQ1) with a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL).
Conclusion
m-PEG3-Sulfone-PEG4-propargyl is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, hydrophilicity, and terminal alkyne group for click chemistry make it an excellent choice for researchers aiming to synthesize novel protein degraders. The modular nature of PROTAC synthesis, facilitated by linkers such as this, allows for the rapid generation and optimization of candidates for targeted protein degradation, a promising strategy in modern drug discovery.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
